3,6-ジクロロピラジン-2-カルボニトリル
説明
3,6-Dichloropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dichloropyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloropyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: 抗ウイルス薬合成
3,6-ジクロロピラジン-2-カルボニトリル: は、RNAウイルス感染症の治療に使用される抗ウイルス薬ファビピラビルの合成における重要な中間体です。 ファビピラビルは、インフルエンザウイルスに対する有効性が示されており、エボラウイルスなどの生命を脅かす病原体の治療のために研究されています .
材料科学: 分子モデリング
材料科学では、この化合物は、原子レベルでの分子の相互作用を理解するために分子シミュレーションで使用されます。 AmberやGROMACSなどのプログラムで使用され、特定の特性を持つ新素材の設計に役立つ視覚化を作成します .
農業研究: 殺虫剤開発
この化学物質は、新規殺虫剤の開発における前駆体として役立ちます。 その誘導体は、作物を害虫や病気から保護する可能性を探求されており、農業生産性の向上に貢献しています .
生化学: 酵素阻害研究
研究者は、3,6-ジクロロピラジン-2-カルボニトリルを生化学で酵素阻害の研究に使用しています。 これは、生化学的経路を理解し、代謝プロセスを調節できる阻害剤を設計するのに役立ちます .
工業用途: 化学製造
工業的には、さまざまな化学製品の合成に使用されます。 他の有機化合物との反応性により、染料、樹脂、医薬品の製造における貴重な構成要素となっています .
環境用途: 汚染制御
この化合物は、特に汚染制御の研究において、環境科学においても重要です。 環境中の有害物質を検出するためのセンサーやアッセイの開発に使用できます .
作用機序
Target of Action
3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir , an antiviral drug. The primary target of Favipiravir is the RNA-dependent RNA polymerase (RdRp) of RNA viruses .
Mode of Action
Instead, it is used to synthesize Favipiravir, which is then metabolized into its active form, Favipiravir-RTP . This active form is mistakenly recognized by the viral RdRp and is incorporated into the viral RNA chain, thereby inhibiting the replication and transcription of the viral RNA .
Biochemical Pathways
The biochemical pathway primarily affected by Favipiravir involves the replication of RNA viruses. By inhibiting the RdRp enzyme, Favipiravir disrupts the replication and transcription of the viral RNA, thereby preventing the virus from multiplying .
Pharmacokinetics
Favipiravir, the drug synthesized using this compound, is known to be metabolized into its active form by intracellular enzymes .
Result of Action
The result of the action of Favipiravir is the inhibition of RNA virus replication. This can lead to a reduction in the viral load in the body, helping to alleviate the symptoms of viral infections .
Action Environment
The action of 3,6-Dichloropyrazine-2-carbonitrile, and by extension Favipiravir, can be influenced by various environmental factors. For instance, the efficacy of Favipiravir can be affected by the presence of other medications, the patient’s health status, and the specific strain of the virus . .
生化学分析
Biochemical Properties
3,6-Dichloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with various enzymes and proteins during its conversion to active pharmaceutical ingredients. For instance, it is involved in the production of Favipiravir, an antiviral drug used to treat RNA virus infections . The compound undergoes enzymatic transformations that facilitate its incorporation into the final drug product. These interactions are crucial for the compound’s efficacy and stability in pharmaceutical formulations.
Cellular Effects
3,6-Dichloropyrazine-2-carbonitrile has been shown to influence cellular processes, particularly in the context of antiviral activity. It affects cell signaling pathways and gene expression by inhibiting viral RNA polymerase, thereby preventing viral replication . This inhibition disrupts the normal functioning of infected cells, leading to the suppression of viral proliferation. Additionally, the compound may impact cellular metabolism by altering the expression of genes involved in metabolic pathways, further contributing to its antiviral effects.
Molecular Mechanism
The molecular mechanism of 3,6-Dichloropyrazine-2-carbonitrile involves its interaction with viral RNA polymerase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the synthesis of viral RNA . This inhibition is achieved through competitive binding, where 3,6-Dichloropyrazine-2-carbonitrile competes with the natural substrates of the enzyme. The result is a decrease in viral RNA production, leading to the suppression of viral replication and infection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dichloropyrazine-2-carbonitrile have been observed to change over time. The compound is relatively stable under recommended storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, although its efficacy may decrease with prolonged storage. These findings highlight the importance of proper storage and handling to ensure the compound’s stability and effectiveness.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3,6-Dichloropyrazine-2-carbonitrile vary with different dosages. At lower doses, the compound exhibits potent antiviral activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3,6-Dichloropyrazine-2-carbonitrile is involved in several metabolic pathways, primarily related to its conversion to active pharmaceutical ingredients. The compound undergoes enzymatic transformations, including hydroxylation and conjugation, which facilitate its incorporation into antiviral drugs . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways.
Transport and Distribution
The transport and distribution of 3,6-Dichloropyrazine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as tissue permeability and binding affinity to cellular proteins. These properties are crucial for the compound’s pharmacokinetics and therapeutic effects.
Subcellular Localization
3,6-Dichloropyrazine-2-carbonitrile is localized within specific subcellular compartments, where it exerts its antiviral activity . The compound is primarily found in the cytoplasm, where it interacts with viral RNA polymerase and inhibits viral replication. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its antiviral efficacy. Understanding the subcellular localization of 3,6-Dichloropyrazine-2-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
生物活性
3,6-Dichloropyrazine-2-carbonitrile is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an intermediate in the synthesis of favipiravir, an antiviral drug. This article explores the biological activity of 3,6-dichloropyrazine-2-carbonitrile, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9) has a molecular formula of and a molecular weight of approximately 173.99 g/mol. Its structure features two chlorine atoms at the 3 and 6 positions of the pyrazine ring, which contributes to its reactivity and biological activity.
Synthesis Pathway
The synthesis of 3,6-dichloropyrazine-2-carbonitrile typically involves chlorination and subsequent nitration processes. A common synthetic route includes the reaction with potassium fluoride in a phase transfer catalyst system to produce favipiravir .
Antiviral Activity
3,6-Dichloropyrazine-2-carbonitrile is primarily known for its role in the synthesis of favipiravir, which exhibits antiviral activity against RNA viruses. The mechanism involves:
- Inhibition of RNA Polymerase : Favipiravir is metabolized into its active form, which inhibits the viral RNA-dependent RNA polymerase (RdRp), disrupting viral replication .
- Reduction in Viral Load : By inhibiting RdRp, favipiravir leads to a decrease in viral RNA synthesis, thereby reducing the overall viral load in infected individuals.
Pharmacokinetics
The pharmacokinetic profile of 3,6-dichloropyrazine-2-carbonitrile is closely related to that of favipiravir. Key points include:
- Absorption : The compound is well absorbed when administered orally.
- Metabolism : It undergoes metabolic transformations to yield favipiravir, which is further processed by intracellular enzymes .
- Distribution : The compound shows good tissue distribution mediated by various transporters.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of favipiravir derived from 3,6-dichloropyrazine-2-carbonitrile:
- Efficacy Against Influenza : In clinical trials, favipiravir demonstrated significant efficacy against influenza viruses. A study reported that patients treated with favipiravir exhibited faster recovery rates compared to those receiving standard antiviral treatments .
- COVID-19 Treatment : Favipiravir has been evaluated for its effectiveness against COVID-19. In a randomized controlled trial involving patients with moderate to severe COVID-19 pneumonia, those treated with favipiravir showed improved clinical outcomes compared to control groups .
- Animal Models : Research using animal models indicated that administration of favipiravir led to a significant survival rate in infected subjects. For instance, a study found that high doses resulted in up to 100% survival rates when treatment was initiated promptly after infection .
Tables Summarizing Biological Activity
Parameter | Details |
---|---|
Chemical Formula | |
Molecular Weight | 173.99 g/mol |
Role in Synthesis | Intermediate for favipiravir |
Mechanism of Action | Inhibits RNA-dependent RNA polymerase |
Therapeutic Uses | Antiviral agent for influenza and COVID-19 |
特性
IUPAC Name |
3,6-dichloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXXRRBFJSFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627393 | |
Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-16-9 | |
Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dichloropyrazine-2-carbonitrile in the synthesis of favipiravir?
A1: 3,6-Dichloropyrazine-2-carbonitrile serves as a key starting material for producing the essential intermediate 3,6-difluoropyrazine-2-carbonitrile. This transformation is achieved by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, utilizing tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C) []. This fluorination step is critical in constructing the final favipiravir molecule.
Q2: Are there alternative synthetic routes to favipiravir that bypass the use of 3,6-dichloropyrazine-2-carbonitrile?
A2: Yes, researchers have explored alternative synthetic approaches to favipiravir. One notable route utilizes 2-aminopyrazine as the starting material []. While the specific details of this synthesis are not provided in the abstract, it highlights the ongoing efforts to explore diverse synthetic strategies for favipiravir, potentially offering advantages in terms of cost-effectiveness, efficiency, or environmental impact.
Q3: What purification methods have been developed for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile) derived from 3,6-dichloropyrazine-2-carbonitrile?
A3: A simplified purification method for isolating 3,6-difluoropyrazine-2-carbonitrile has been developed, involving the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide to obtain the purified compound []. This approach streamlines the purification process, contributing to the overall efficiency and practicality of the favipiravir synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。